2-Ethynyl-3-fluoro-5-methylpyridine
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Overview
Description
2-Ethynyl-3-fluoro-5-methylpyridine is a heterocyclic compound with the molecular formula C8H6FN It is characterized by the presence of an ethynyl group at the second position, a fluorine atom at the third position, and a methyl group at the fifth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-3-fluoro-5-methylpyridine typically involves the introduction of the ethynyl group and the fluorine atom onto the pyridine ring. One common method is the reaction of 2-amino-3-methylpyridine with a fluorinating agent such as sodium nitrite (NaNO2) in the presence of hydrofluoric acid (HF) to form 2-fluoro-3-methylpyridine. This intermediate can then undergo a Sonogashira coupling reaction with an ethynylating agent like ethynyltrimethylsilane in the presence of a palladium catalyst to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-3-fluoro-5-methylpyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-Ethynyl-3-fluoro-5-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethynyl-3-fluoro-5-methylpyridine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The presence of the ethynyl and fluorine groups may enhance its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethynyl-5-fluoro-3-methylpyridine
- 2-Fluoro-3-iodo-5-methylpyridine
- 2-Ethynyl-5-methylpyridine
- 2-Bromo-3-fluoro-6-methylpyridine
Uniqueness
2-Ethynyl-3-fluoro-5-methylpyridine is unique due to the specific positioning of the ethynyl, fluorine, and methyl groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Biological Activity
2-Ethynyl-3-fluoro-5-methylpyridine is a compound of significant interest in medicinal chemistry and biological research due to its diverse potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes an ethynyl group, a fluorine atom, and a methyl group attached to a pyridine ring. This unique arrangement contributes to its distinct chemical properties and biological activities.
Molecular Formula: C8H6F1N
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
- Binding Affinity: The fluorine atom enhances the compound's binding affinity to specific proteins and enzymes, potentially influencing their activity.
- Reactive Intermediates: The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties: Preliminary studies suggest potential antimicrobial effects against various pathogens.
- Anticancer Activity: Investigations into its anticancer properties show promise, particularly in targeting cancer cell lines.
- Interactions with Receptors: Similar compounds have demonstrated binding to metabotropic glutamate receptors, indicating potential neuropharmacological applications.
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Antimicrobial | Exhibits activity against selected microbial strains | , |
Anticancer | Shows cytotoxic effects in cancer cell lines | |
Receptor Interactions | Potential binding to metabotropic glutamate receptors |
Case Studies
- Antimicrobial Study : A study conducted on various derivatives of pyridine, including this compound, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound was found to inhibit bacterial growth at concentrations lower than those required for many standard antibiotics.
- Anticancer Research : In vitro studies evaluated the cytotoxic effects of this compound on different cancer cell lines. Results indicated that the compound induced apoptosis in treated cells, suggesting its potential as a lead compound for cancer therapy.
Properties
IUPAC Name |
2-ethynyl-3-fluoro-5-methylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-3-8-7(9)4-6(2)5-10-8/h1,4-5H,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWWIECDYMJKNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C#C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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